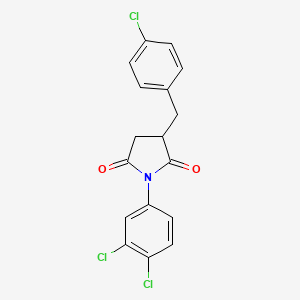![molecular formula C20H15NO4S B4943162 8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a chemical compound with potential applications in scientific research. It is a member of the coumarin family of compounds and has been studied for its potential use in treating various diseases. In
Mechanism of Action
The mechanism of action of 8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood. However, it is believed to act on various signaling pathways involved in disease progression. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR pathway and induce the p38 MAPK pathway. In diabetes research, it has been shown to activate the AMPK pathway and inhibit the NF-κB pathway. In inflammation research, it has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In diabetes research, it has been shown to improve insulin sensitivity, reduce blood glucose levels, and inhibit the formation of advanced glycation end-products. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. It also has potential applications in various fields of research. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Additionally, its potential side effects and interactions with other compounds are not well known.
Future Directions
There are several future directions for research on 8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one. One direction is to further explore its potential applications in cancer research, particularly in combination with other compounds. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves a multi-step process. The first step involves the reaction of 4-amino-3-methoxybenzoic acid with thionyl chloride to produce 4-chloro-3-methoxybenzoic acid. The second step involves the reaction of this compound with 2-bromo-1-(2-hydroxyphenyl)ethanone to produce 3-(4-chloro-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. The third step involves the reaction of this compound with thiosemicarbazide to produce 3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyphenyl)prop-2-en-1-one. The final step involves the reaction of this compound with 8-methoxysalicylaldehyde to produce 8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one.
Scientific Research Applications
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has potential applications in scientific research, particularly in the field of medicine. It has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of inflammatory cytokines.
properties
IUPAC Name |
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-23-14-7-3-5-12(9-14)16-11-26-19(21-16)15-10-13-6-4-8-17(24-2)18(13)25-20(15)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPWIMZYJFEKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)

![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B4943128.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4943165.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)
